6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of triazinoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives with triazine moieties under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or triazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazino[6,5-c]quinolin-2-amine
- [1,2,3]Triazino[4,5-b]quinoline
- [1,2,4]Triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline
Uniqueness
6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
51093-92-6 |
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Molecular Formula |
C16H10N4O |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-([1,2,4]triazino[5,6-c]quinolin-3-yl)phenol |
InChI |
InChI=1S/C16H10N4O/c21-14-8-4-2-6-11(14)16-18-13-9-17-12-7-3-1-5-10(12)15(13)19-20-16/h1-9,21H |
InChI Key |
DGWGHCVLTVDNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
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